

Application Note: Preparation and Handling of (+)-SHIN1 Stock Solution in DMSO

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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B2487172

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **(+)-SHIN1**, also known as RZ-2994, is a potent and specific small-molecule inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2)[1][2]. These enzymes are pivotal in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-THF)[3][4]. The 1C units generated are crucial for the biosynthesis of purines and thymidylate, essential building blocks for DNA and RNA[5][6]. By dually inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, **(+)-SHIN1** effectively depletes cellular 1C pools, leading to the inhibition of nucleotide synthesis and subsequent arrest of cell proliferation[1][7]. This mechanism makes **(+)-SHIN1** a valuable tool for studying 1C metabolism and a compound of interest in cancer research, particularly for B-cell malignancies and T-cell acute lymphoblastic leukemia[7][8][9].

This document provides detailed protocols for the preparation, storage, and handling of **(+)-SHIN1** stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

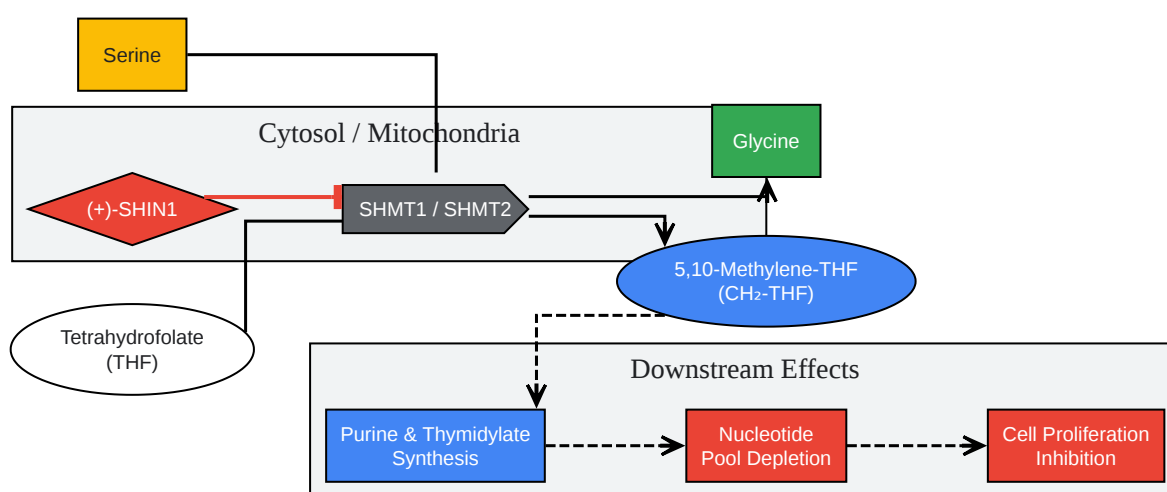
Quantitative Data Summary

The physical and biological properties of **(+)-SHIN1** are summarized in the table below for easy reference.

Property	Value	Source(s)
Alternate Name	RZ-2994	[1][10]
Molecular Weight	400.47 g/mol	[10]
CAS Number	2146095-85-2	[10]
Appearance	White to off-white solid	[10]
IC ₅₀ (SHMT1)	5 nM	[1][10]
IC ₅₀ (SHMT2)	13 nM	[1][10]
IC ₅₀ (HCT-116 cells)	870 nM	[5]
Solubility in DMSO	50 mM - 199.76 mM (66.67 - 80 mg/mL)	[1][10]

Mechanism of Action: SHMT Inhibition

(+)-SHIN1 exerts its biological effect by inhibiting SHMT1 and SHMT2, which disrupts the serine-glycine one-carbon metabolic pathway. This pathway is fundamental for cellular biosynthesis.



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Caption: Mechanism of **(+)-SHIN1** action on the one-carbon pathway.

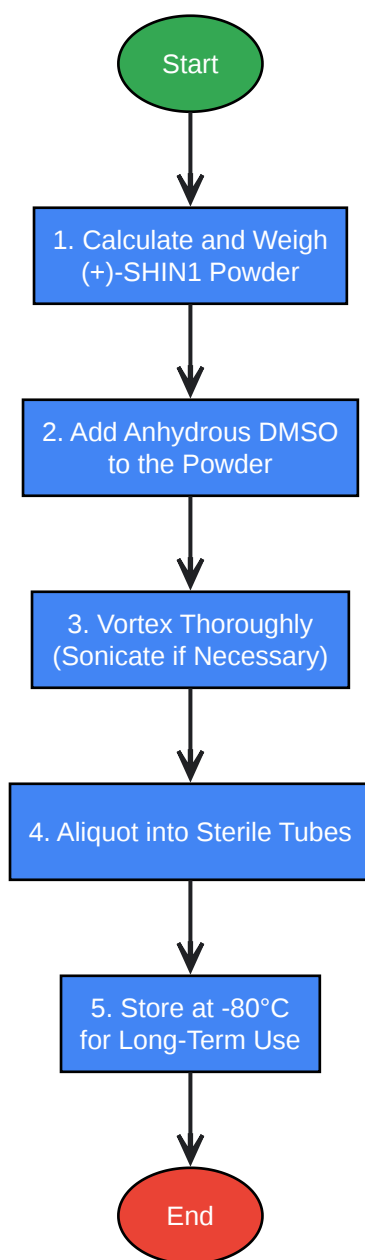
Experimental Protocols

Preparation of **(+)-SHIN1** Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Materials and Equipment:

- **(+)-SHIN1** powder
- Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves



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Caption: Workflow for preparing **(+)-SHIN1** stock solution in DMSO.

Detailed Methodology:

- Calculation: Determine the mass of **(+)-SHIN1** needed. For a 10 mM stock solution, using a molecular weight of 400.47 g/mol :
 - $\text{Mass (mg)} = \text{Desired Volume (mL)} \times 10 \text{ mM} \times 400.47 \text{ g/mol} / 1000$

- Example for 1 mL: $\text{Mass} = 1 \text{ mL} \times 10 \text{ mmol/L} \times 0.40047 \text{ g/mmol} = 4.005 \text{ mg}$
- Weighing: Carefully weigh the calculated amount of **(+)-SHIN1** powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
 - Note: If the amount is very small, it is recommended to dissolve the entire contents of the manufacturer's vial directly to avoid weighing errors[11].
- Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powder. The use of fresh DMSO is critical, as absorbed moisture can significantly reduce the solubility of the compound[1][10].
 - Example: To the 4.005 mg of powder, add 1 mL of DMSO.
- Dissolution: Tightly cap the vial and vortex vigorously until the powder is completely dissolved. If particulates remain, sonicate the solution in a water bath for 5-10 minutes to aid dissolution[10][12]. The final solution should be clear.
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes[13].
- Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them at -80°C for long-term stability[10].

Preparation of Working Solutions for Cell-Based Assays

Stock solutions must be diluted to final working concentrations in cell culture media immediately before use.

Methodology:

- Thaw Stock: Thaw a single aliquot of the **(+)-SHIN1** DMSO stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution into the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

- Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity[13].
- Example: To achieve a 10 μ M final concentration in 1 mL of media from a 10 mM stock, add 1 μ L of the stock solution to 999 μ L of media. This results in a final DMSO concentration of 0.1%.
- Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of **(+)-SHIN1** used in the experiment[13].
- Use Immediately: Use the freshly prepared working solutions promptly for your experiments. Do not store diluted aqueous solutions[11].

Example Application: Cell Proliferation Assay

(+)-SHIN1 has been shown to inhibit the growth of various cancer cell lines. Here is a general protocol for assessing its effect on cell proliferation.

Protocol:

- Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Prepare working solutions of **(+)-SHIN1** at various concentrations (e.g., a range from 1 nM to 10,000 nM) in culture medium[10].
- Dosing: Remove the old medium and add the medium containing the different concentrations of **(+)-SHIN1** or the DMSO vehicle control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours)[7].
- Viability Assessment: Measure cell viability using a suitable method, such as a CCK-8 assay, Trypan blue exclusion, or a fluorescence-based assay.
- Data Analysis: Plot the cell viability against the log of the **(+)-SHIN1** concentration and perform a non-linear regression to determine the IC₅₀ value.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of **(+)-SHIN1**.

Form	Storage Temperature	Stability Period	Source(s)
Solid Powder	-20°C	3 years	[10]
4°C	2 years	[10]	
DMSO Stock Solution	-80°C	Up to 2 years	[10]
-20°C	Up to 1 year	[10]	

Key Handling Considerations:

- **Avoid Freeze-Thaw Cycles:** Aliquoting the stock solution is highly recommended to preserve its efficacy[13].
- **Hygroscopic Nature of DMSO:** DMSO readily absorbs water from the atmosphere, which can cause compounds to precipitate out of solution[14]. Always use fresh, anhydrous grade DMSO from a newly opened bottle and keep containers tightly sealed[1][10].
- **Light Sensitivity:** While not explicitly stated for **(+)-SHIN1**, it is good practice to store stock solutions in amber or light-blocking vials to prevent potential photodegradation[15].

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